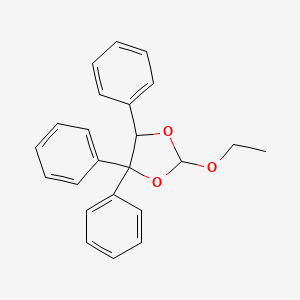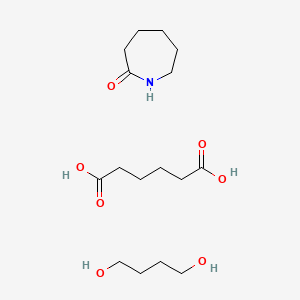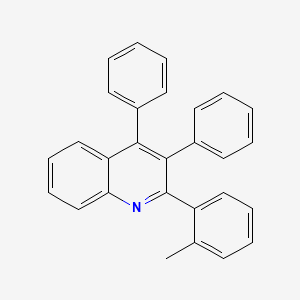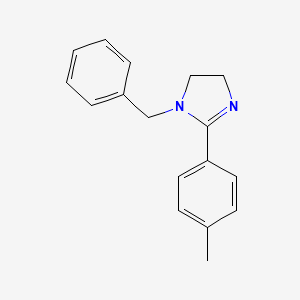![molecular formula C14H10Cl4 B14583952 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene CAS No. 61023-74-3](/img/structure/B14583952.png)
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is a compound that is structurally related to dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is often studied in the context of environmental science and pollution research due to its persistence and potential for bioaccumulation .
Méthodes De Préparation
The synthesis of 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene can be achieved through photochemical degradation of DDT. This process involves the use of ultraviolet light to break down DDT into various metabolites, including this compound . The compound can also be synthesized chemically by reacting chlorobenzene with chloral hydrate under specific conditions .
Analyse Des Réactions Chimiques
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include sodium hydroxide (NaOH) for dehydrochlorination and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is primarily studied for its environmental impact. It is a metabolite of DDT and is often detected in various biotic and abiotic samples, indicating its widespread occurrence . Research focuses on understanding its persistence in the environment, its potential for bioaccumulation, and its effects on wildlife and human health .
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with the function of membrane-bound proteins and enzymes. This disruption can lead to various toxic effects, including neurotoxicity and endocrine disruption .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is similar to other chlorinated compounds such as:
Mitotane (1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane): Used in the treatment of adrenocortical carcinoma.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another metabolite of DDT with similar environmental persistence.
The uniqueness of this compound lies in its specific structure and the particular pathways through which it is formed and degraded in the environment .
Propriétés
Numéro CAS |
61023-74-3 |
|---|---|
Formule moléculaire |
C14H10Cl4 |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-8-13(9-1-3-10(16)4-2-9)12-6-5-11(17)7-14(12)18/h1-7,13H,8H2 |
Clé InChI |
HLQKWEFLBIRDOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CCl)C2=C(C=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)


![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)




